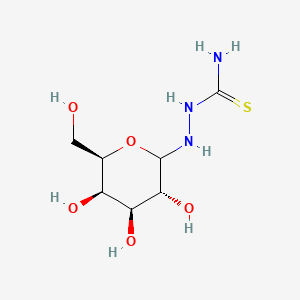

D-Galactopyranosyl thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Galactopyranosyl thiosemicarbazide: is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The incorporation of a D-galactopyranosyl moiety enhances the compound’s solubility and bioavailability, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranosyl thiosemicarbazide typically involves the reaction of D-galactose with thiosemicarbazide. The process begins with the protection of the hydroxyl groups of D-galactose to form a tetra-O-acetyl derivative. This protected sugar is then reacted with thiosemicarbazide under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: D-Galactopyranosyl thiosemicarbazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazones.

Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

D-Galactopyranosyl thiosemicarbazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.

Industry: Utilized in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of D-Galactopyranosyl thiosemicarbazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s thiosemicarbazide moiety can form reactive intermediates that interact with cellular proteins and nucleic acids, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

- N-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide

- Substituted isatin-thiosemicarbazones containing D-galactose moiety

- Hybrid thiosemicarbazone derivatives bearing coumarin and D-galactose moieties

Uniqueness: D-Galactopyranosyl thiosemicarbazide stands out due to its enhanced solubility and bioavailability, which are attributed to the presence of the D-galactopyranosyl moiety. This makes it more effective in biological systems compared to other thiosemicarbazides. Additionally, its ability to inhibit key bacterial enzymes and its potential anticancer properties make it a valuable compound for further research and development .

Biological Activity

D-Galactopyranosyl thiosemicarbazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including antibacterial, antiviral, and antitumor properties, supported by experimental data and case studies.

1. Overview of this compound

This compound is a glycosylated derivative of thiosemicarbazide, which has been synthesized to enhance its pharmacological properties. The introduction of the galactopyranosyl moiety aims to improve solubility and biological activity compared to non-glycosylated counterparts.

2.1 In Vitro Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against various microbial strains. In a study involving solid nutrient media, the compound showed bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values varied depending on the bacterial strain:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli 055 | 1:380 |

| Salmonella spp. | 1:640 |

| Staphylococcus aureus | >1000 |

The compound's bacteriostatic activity was also confirmed in meat peptone broth, indicating effective inhibition of bacterial growth at specific dilutions .

2.2 In Vivo Studies

In vivo experiments conducted on white mice revealed that the compound has a maximum tolerated dose (LD50) of approximately 400 mg/kg. The results indicated no significant toxic effects at lower doses, making it a promising candidate for further research .

3. Antiviral Activity

This compound has shown potential antiviral activity, particularly against influenza viruses. In silico analyses predicted a high probability of antiviral efficacy, which was confirmed through experimental studies that demonstrated significant inhibition of viral replication .

4. Antitumor Activity

The compound also exhibits antitumor properties, with studies indicating its effectiveness against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

4.1 Case Studies

In one notable case study, this compound was tested against human cancer cell lines, resulting in a dose-dependent reduction in cell viability. The compound's ability to target specific signaling pathways involved in tumor growth was highlighted as a key factor in its antitumor activity .

5. Toxicity Assessment

The toxicity profile of this compound was evaluated through acute toxicity tests in animal models. The results indicated that while the compound possesses biological activity, it also carries risks associated with higher doses:

| Toxicity Parameter | Value |

|---|---|

| LD50 (mg/kg) | 400 |

| LD16 (mg/kg) | 754 |

| LD100 (mg/kg) | 2000 |

These findings suggest that while the compound is relatively safe at lower concentrations, caution is warranted when considering higher dosages .

6. Conclusion

This compound demonstrates significant biological activity across various domains, including antibacterial, antiviral, and antitumor effects. Its favorable safety profile at lower doses combined with potent efficacy positions it as a promising candidate for future therapeutic applications.

Further research is necessary to explore its full potential and elucidate the mechanisms underlying its biological activities. Continued investigation into structure-activity relationships will be crucial for optimizing this compound for clinical use.

Properties

IUPAC Name |

[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJWCYLPMHAALV-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.